Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a chlorophenyl group, a thienyl group, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate typically involves the reaction of 3-chlorobenzaldehyde, 2-thiophenecarboxaldehyde, and dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[1-(3-bromophenyl)-3-oxo-3-(2-thienyl)propyl]malonate
- Dimethyl 2-[1-(3-fluorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate
- Dimethyl 2-[1-(3-methylphenyl)-3-oxo-3-(2-thienyl)propyl]malonate
Uniqueness
Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities or material properties .
Properties
IUPAC Name |
dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5S/c1-23-17(21)16(18(22)24-2)13(11-5-3-6-12(19)9-11)10-14(20)15-7-4-8-25-15/h3-9,13,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKRCQSXXVMGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(CC(=O)C1=CC=CS1)C2=CC(=CC=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.